![molecular formula C12H18ClN3O B1517921 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 946812-10-8](/img/structure/B1517921.png)

2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol

Vue d'ensemble

Description

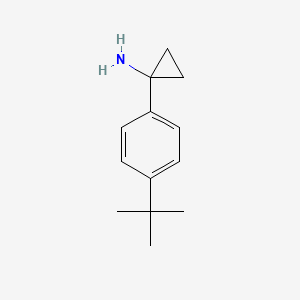

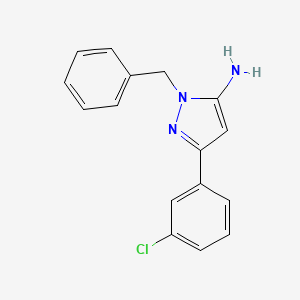

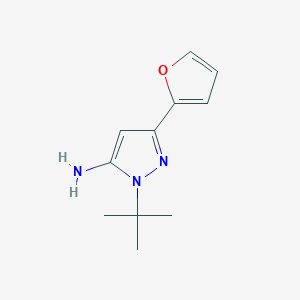

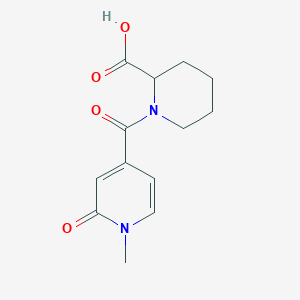

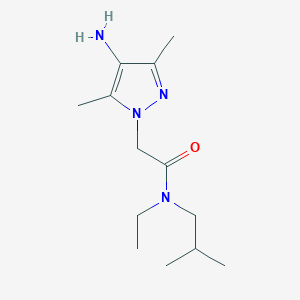

Compounds with similar structures often have a phenyl ring (a hexagonal carbon ring) and a piperazine ring (a hexagonal ring with two nitrogen atoms). They can have various biological activities depending on the specific functional groups attached .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between phenyl rings and piperazine rings . The specific synthesis process would depend on the exact structure of the compound.Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring and a piperazine ring, with various functional groups attached. The exact structure would depend on the specific compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present. For example, they might react with strong oxidizing agents .Physical and Chemical Properties Analysis

Similar compounds are often crystalline solids that may be sensitive to prolonged exposure to air and/or light. They are often insoluble in water .Applications De Recherche Scientifique

Dual Labeling in Radiochemistry

One of the applications of compounds structurally similar to 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol is in the field of radiochemistry, where they are used for dual labeling with tritium and carbon-14. This method is utilized for tracing and studying the pharmacokinetics of drugs. For example, Lobuprofen, a compound with a similar structure, has been dual-labeled, facilitating its tracking within biological systems through various analytical techniques such as thin layer chromatography (TLC), UV spectrophotometry, and liquid scintillation (J. Santamaria et al., 1988).

Kinetic Studies in Organic Chemistry

Compounds with the piperazine moiety are often subjects of kinetic studies to understand their reaction mechanisms with amines. Such studies provide insight into the behavior of these compounds in various conditions, which is essential for designing drugs with targeted properties. The kinetic analysis of the reaction between piperazine derivatives and alicyclic amines in an ethanol-water mixture offers valuable data on the reaction's rate-determining steps and the influence of substituents on reactivity (E. Castro et al., 2001).

Antitumor Activity Exploration

The chemical framework of 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol lends itself to modifications that can result in compounds with potential antitumor activities. For instance, the aminomethylation of certain ketones with piperazines followed by the reaction with alkyl (aryl) magnesium halides has led to the synthesis of tertiary amino alcohols. These synthesized compounds have been studied for their effects on tumor DNA methylation in vitro, highlighting the potential therapeutic applications of such molecules (N. Hakobyan et al., 2020).

Synthesis of Structurally Related Compounds

The synthesis of compounds structurally related to 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol is of interest for developing new pharmacological agents. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. This process and the resulting compounds contribute to expanding the library of chemicals with potential for further pharmacological evaluation (Wang Jin-peng, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNNTQSQURBDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)

![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)